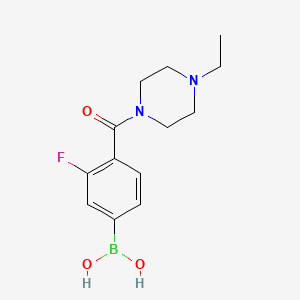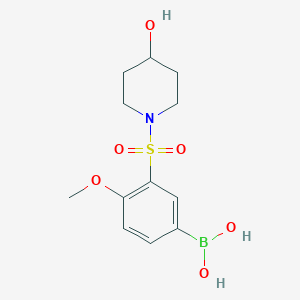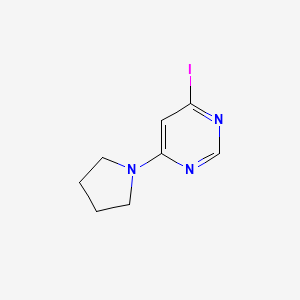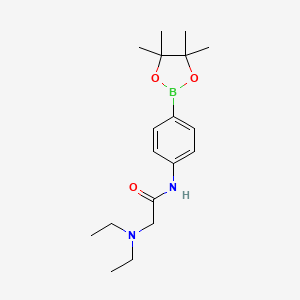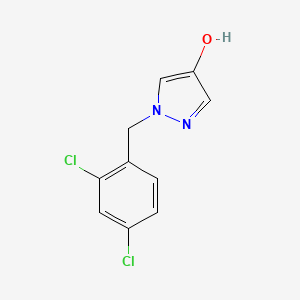
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
“1-(2,4-Dichlorobenzyl)piperazine” is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of 245.15 g/mol . It is a liquid with a yellow color .
Physical And Chemical Properties Analysis
“1-(2,4-Dichlorobenzyl)piperazine” has a density of 1.255 g/mL, a flash point of >110°C (230°F), and a refractive index of 1.571 .
Wissenschaftliche Forschungsanwendungen
Potential COX-2 Inhibitors
4,5-Diaryl-1H-pyrazole-3-ol derivatives, related to 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol, have been synthesized as potential COX-2 inhibitors. These compounds have been tested for inhibitory activity against COX-1 and COX-2 enzymes, showing good selectivity for COX-2 over COX-1. This research demonstrates the potential of these compounds in therapeutic applications related to inflammation and pain management Patel et al., 2004.
Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol, have been identified as novel potential antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a unique mechanism of action compared to existing antipsychotic drugs Wise et al., 1987.
Tautomerism Studies
The tautomerism of N-substituted pyrazolones, closely related to 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol, has been investigated, revealing significant insights into their molecular structure and behavior in different solvents. This research is crucial for understanding the chemical properties and reactivity of such compounds Arbačiauskienė et al., 2018.
Biodegradable and Environmentally Friendly Catalyst
Cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been utilized for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), highlighting the potential of using environmentally friendly catalysts in the synthesis of pyrazole derivatives Mosaddegh et al., 2010.
Density Functional Theory Studies
Density functional theory (DFT) has been applied to study the molecular structure and vibrational spectra of compounds related to 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol, offering insights into their electronic characteristics and potential biological applications Viji et al., 2020.
Novel Prostate Cancer Antigen-1 Inhibitors
1-Aryl-3,4-substituted-1H-pyrazol-5-ol derivatives have been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), demonstrating potential as novel anti-prostate cancer drugs Nakao et al., 2014.
Catalyst in Synthesis of Biologically-Prominent Compounds
1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), a process that offers advantages in terms of yield, simplicity, and environmental friendliness Karimi-Jaberi et al., 2012.
Wirkmechanismus
Target of Action
The primary target of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol is bacteria and viruses associated with mouth and throat infections . It acts as a mild antiseptic, demonstrating a broad spectrum of activity against these pathogens .
Mode of Action
It is thought to involve the denaturation of external proteins and rearrangement of the tertiary structure proteins . The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
This interference disrupts the pathogen’s ability to infect and proliferate, thereby alleviating symptoms of mouth and throat infections .
Pharmacokinetics
It is commonly used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting it has suitable bioavailability for these applications.
Result of Action
The result of the compound’s action is the reduction of symptoms associated with mouth and throat infections. By disrupting the function of bacteria and viruses, 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol helps to alleviate the discomfort and pain associated with these conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol. For instance, the compound’s lifespan is shorter at higher temperatures, and it is sensitive to humidity, with a longer lifespan in 50% humidity compared to 30% . These factors could potentially affect the compound’s stability and efficacy in different environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDICPHPHKTMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)




